Diethyl 4-acetylphenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-acetylphenylphosphonate is an organophosphorus compound with the molecular formula C12H17O4P. It is a derivative of phenylphosphonate, where the phenyl ring is substituted with an acetyl group at the para position and two ethoxy groups attached to the phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-acetylphenylphosphonate can be synthesized through a dehydrogenative cross-coupling reaction between aromatic aldehydes or ketones and dialkyl H-phosphonates. The reaction typically involves the use of a metal catalyst such as copper(II) triflate or silver oxide, and an oxidant like potassium persulfate in a solvent mixture of acetonitrile and water . The reaction is carried out at elevated temperatures, usually around 100°C, for a few hours to achieve good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-acetylphenylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution: The compound can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Diethyl 4-acetylphenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its bioisosteric properties.
Wirkmechanismus
The mechanism of action of diethyl 4-acetylphenylphosphonate involves its interaction with specific molecular targets. The compound can act as a phosphonate ester, which can undergo hydrolysis to release the active phosphonic acid. This acid can then interact with enzymes or other biological molecules, potentially inhibiting their activity or altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl benzylphosphonate: Similar structure but with a benzyl group instead of an acetyl group.
Diethyl 4-methylbenzylphosphonate: Similar structure but with a methyl group instead of an acetyl group.
Diethyl phosphonate: Lacks the phenyl and acetyl groups, making it a simpler structure.
Uniqueness
Diethyl 4-acetylphenylphosphonate is unique due to the presence of both the acetyl group and the phenyl ring, which can influence its reactivity and biological activity. The acetyl group can enhance its ability to interact with biological targets, while the phenyl ring can provide additional stability and specificity in reactions .
Eigenschaften
CAS-Nummer |
25944-71-2 |
---|---|
Molekularformel |
C12H17O4P |
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
1-(4-diethoxyphosphorylphenyl)ethanone |
InChI |
InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-11(7-9-12)10(3)13/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
WGMQDYNSEFBAQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.